GAT1508
Description
Properties
Molecular Formula |
C15H13BrN4OS |
|---|---|
Molecular Weight |
377.26 |
IUPAC Name |
1-(5-Bromothiophen-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C15H13BrN4OS/c1-10-9-13(20(19-10)11-5-3-2-4-6-11)17-15(21)18-14-8-7-12(16)22-14/h2-9H,1H3,(H2,17,18,21) |
InChI Key |
HLUAZGBYPUZZBS-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C)=NN1C2=CC=CC=C2)NC3=CC=C(Br)S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GAT1508; GAT-1508; GAT 1508 |
Origin of Product |
United States |
Discovery and Chemical Optimization of Gat1508
Genesis from Prototype GIRK Channel Activators
The initial efforts in modulating GIRK channel activity through small molecules paved the way for more selective compounds like GAT1508.
Elucidation of ML297 as a First-Generation GIRK Activator Scaffold
ML297 (VU0456810) was identified as a potent and selective first-generation activator of GIRK channels, specifically targeting Kir3.1/3.2 (GIRK1/2) channels. Its discovery emerged from a high-throughput screening campaign utilizing a thallium-flux based assay nih.gov. ML297 demonstrated an EC50 of 110 ± 13 nM for GIRK1/2 channels and 1.2 ± 0.5 µM for GIRK1/4 channels, indicating a notable, albeit not absolute, selectivity for brain-expressed GIRK1/2 over cardiac GIRK1/4 nih.gov. This compound, characterized by a urea (B33335) chemical scaffold, established proof of concept for GIRK1/2 activation and was recognized for its favorable pharmacokinetic profile and central nervous system penetrance nih.gov. ML297's mechanism of action involves activating GIRK channels in a G-protein-independent manner, with its efficacy and selectivity dependent on specific amino acids in the GIRK1 channel pore and membrane-spanning region, notably F137 and D173 researchgate.netnih.gov.
Rational Design Strategies for Enhanced Selectivity
Despite ML297's promising activity, its significant activation of GIRK1/4 channels, which are abundantly expressed in supraventricular cardiac tissues, limited its potential for brain-specific therapeutic applications due to concerns about cardiac side effects researchgate.netiu.edu. This limitation spurred rational design efforts to develop compounds with improved selectivity for brain GIRK1/2 channels researchgate.net. Researchers aimed to chemically optimize the ML297 scaffold to achieve a higher degree of specificity, thereby reducing cardiac liabilities nih.gov. This systematic approach involved leveraging computational models to predict binding sites and employing experimental mutagenesis to validate these predictions, providing critical insights into how urea-based compounds interact with GIRK1 residues to activate the channel iu.edunih.govpatsnap.com. The ultimate goal was to identify compounds that could selectively activate brain GIRK1/2 heteromers without affecting cardiac GIRK1/4 channels iu.edupatsnap.com.
Synthetic Methodologies for this compound Derivatization
The synthesis of this compound and its analogs involved sophisticated chemical methodologies to explore and optimize the structural features responsible for GIRK channel activation and selectivity.
Exploration of Asymmetric Urea Ligand Synthesis Routes
This compound is characterized as a bromothiophene-substituted small molecule and a phenylurea compound nih.gov. The synthesis of asymmetric urea derivatives, such as this compound, typically involves the reaction of amines with isocyanates or their surrogates nih.govtandfonline.commdpi.com. While traditional methods often involve hazardous reagents like phosgene, alternative and greener routes have been explored, focusing on the in situ generation of isocyanate intermediates from various precursors tandfonline.commdpi.com. These methodologies are crucial for constructing the unsymmetrical N,N'-substituted urea core present in this compound, allowing for the differential substitution on either nitrogen atom of the urea bridge tandfonline.comchinesechemsoc.org.
Iterative Parallel Synthesis Approaches for Analogs
To systematically explore the structure-activity relationships and identify compounds with enhanced properties, iterative parallel synthesis approaches were extensively utilized nih.govnih.gov. This method involves the simultaneous preparation of a library of compounds in distinct reaction vessels, allowing for rapid generation and screening of numerous analogs slideshare.netuzh.chresearchgate.net. By applying this technique to the ML297 scaffold, researchers could evaluate alternate ureas and linkage moieties, leading to the discovery of "molecular switches" that could modulate the pharmacological mode and selectivity profiles nih.gov. This iterative process, involving rounds of synthesis and evaluation, was instrumental in gradually refining the chemical structures to achieve the desired potency and selectivity, ultimately leading to this compound nih.govfrontiersin.org.
Structure-Activity Relationship (SAR) Studies Leading to this compound
Extensive Structure-Activity Relationship (SAR) studies were pivotal in the optimization process that led to this compound. These studies systematically investigated how modifications to the ML297 scaffold influenced the compound's potency and selectivity for different GIRK channel subtypes.
The chemical optimization of ML297 resulted in this compound, a bromo-substituted thiophene (B33073) derivative that retained the essential urea and N-phenyl-pyrazole moieties of its predecessor nih.gov. This specific bromothiophene substitution was crucial for improving the potency and, critically, the selectivity for GIRK1/2 channels nih.govnih.gov. In electrophysiological recordings, this compound demonstrated superior potency and efficacy compared to ML297, with an EC50 of 75 ± 10 nM for GIRK1/2 channels nih.gov. Importantly, this compound showed minimal activation of cardiac GIRK1/4 channels, a significant improvement over ML297's activity on these channels nih.goviu.edunih.gov. For instance, this compound's EC50 for GIRK1/2 was 75 nM, while ML297's was 110 nM, and this compound showed little activation of GIRK1/4, unlike ML297 which had an EC50 of 1.2 µM for GIRK1/4 nih.govnih.gov.
Computational models and experimental mutagenesis studies provided detailed insights into this compound's binding site and mechanism of action iu.edunih.govpatsnap.com. These studies predicted a this compound-binding site that engaged distant GIRK1 residues required for channel activation nih.govpatsnap.com. Molecular dynamics simulations revealed that while ML297 showed greater contacts with the M1 helix than the M2 helix in both GIRK2 and GIRK4 channels, this compound exhibited a similar contact pattern in the GIRK2 heteromeric channel but switched to greater contacts with the M2 helix in the GIRK4 heteromeric channel google.com. Specifically, in the GIRK4/4 system, the bromine atom attached to the thiophene ring of this compound was observed to form hydrogen bonds with T94 of the M1 helix of the wild-type GIRK4 subunit google.com. This differential interaction pattern is believed to contribute to this compound's enhanced selectivity google.com. Furthermore, this compound was identified as an allosteric modulator of channel-phosphatidylinositol 4,5-bisphosphate (PIP2) interactions, suggesting it strengthens channel-PIP2 interactions in brain GIRK2 but not cardiac GIRK4 channels nih.goviu.edunih.gov.
The following table summarizes the comparative potency and selectivity data for ML297 and this compound:
| Compound | EC50 for GIRK1/2 (nM) [Source] | EC50 for GIRK1/4 (µM) [Source] | Selectivity (GIRK1/4 vs GIRK1/2) |
| ML297 | 110 ± 13 nih.gov | 1.2 ± 0.5 nih.gov | ~10.9-fold |
| This compound | 75 ± 10 nih.gov | Little activation nih.govnih.gov | Significantly improved |
Molecular Mechanism of Action of Gat1508
Characterization of the GAT1508 Binding Site on GIRK Channels
This compound primarily interacts with residues located within the M1 and M2 transmembrane helices of the GIRK channel subunits. iu.edunih.govgoogle.com
This compound engages with multiple key residues within the M1 and M2 helices of GIRK1 and GIRK2 subunits. In the GIRK2FD subunit (a functional mimic of GIRK1), this compound Site II is predicted to interact with M1 helix residues Val-104 and Val-101, and M2 helix residue Leu-179. iu.eduresearchgate.net Correspondingly, in GIRK1, mutagenesis experiments have identified Thr-90 and Val-93 in the M1 helix, and Leu-168 in the M2 helix, as critical residues where changes significantly alter this compound-induced currents. iu.eduresearchgate.net For instance, changing GIRK1(Val-93) from a hydrophobic to a polar residue (V93S) notably decreases this compound-induced activity. iu.eduresearchgate.net
Furthermore, the bromothiophene of this compound's Site I forms a π network of interactions with residues Phe-108 and Phe-109 in the M1 helix of the GIRK2FD subunit, or its equivalent, Phe-97 in GIRK1. nih.gov This interaction is crucial for stabilizing the network of interactions involving GIRK2FD(Phe-108) (or GIRK1(Phe-97)) and GIRK2FD(Phe-148) (or GIRK1(Phe-137)). nih.gov this compound's Site IV, characterized by its benzene (B151609) ring, engages in T-stacking interactions with the M2 residue Phe-186 of the GIRK2FD subunit. nih.govresearchgate.net
A conserved tyrosine residue, specifically Tyr-102 in GIRK2 and Tyr-91 in GIRK1, plays a pivotal role in the this compound mechanism. This residue is predicted to toggle between two other critical GIRK1 residues, Phe-137 and Asp-173, which are essential for channel activation by urea-based compounds like this compound. iu.edunih.govsemanticscholar.orgfrontiersin.org The interaction of this compound's benzene ring with M2 residue Phe-186 of the GIRK2FD subunit leads to the conserved M1 residue GIRK2FD(Tyr-102) moving closer to the M2 residue Asp-184, forming a hydrogen bond. nih.gov
The distinct specificity of this compound for GIRK1/2 channels over GIRK1/4 channels is partly attributed to differences in amino acid residues between GIRK2 and GIRK4 subunits. Specifically, GIRK2 residues Ile-97 and Val-99 differ from the corresponding GIRK4 residues Val-92 and Thr-94 in an otherwise highly conserved region. nih.gov These variations contribute to the differential binding and activation profiles observed for this compound.
The potency and efficacy of this compound on GIRK1/2 channels and the impact of specific mutations highlight its selective activation:
Table 1: this compound Potency and Efficacy on GIRK1/2 Channels and Mutants
| Channel Type / Mutation | EC50 (µM) | EMAX (% of control GIRK1/2) | Source |
| GIRK1/2 Wild-Type | 0.37 ± 0.11 | 100% (2.42 ± 0.07) | iu.edugoogle.com |
| GIRK1/2(V-T) (GIRK2 WT to GIRK4 residues) | 0.53 ± 0.07 | 65% (1.92 ± 0.03) | iu.edu |
| GIRK1/2(I-V) (GIRK2 WT to GIRK4 residues) | 0.50 ± 0.11 | 42% (1.61 ± 0.03) | iu.edu |
| GIRK1/2 Double Mutants (GIRK2 WT to GIRK4 residues) | 0.94 ± 0.15 | 72% (1.68 ± 0.04) | iu.edugoogle.com |
| GIRK1/4 Double Mutants (GIRK4 WT to GIRK2 residues) | 0.55 ± 0.11 | 75% (1.76 ± 0.03) | iu.edugoogle.com |
The distribution of this compound contacts with the M1 and M2 helices also differs between GIRK2 and GIRK4:
Table 2: this compound Contact Percentages with M1 and M2 Helices in GIRK Channels
| Channel System | M1 Helix Contact (%) | M2 Helix Contact (%) | Source |
| GIRK2/2FD | ~65% | ~35% | nih.govgoogle.com |
| GIRK4/4FD | (Switched to M2) | (Greater contacts with M2) | nih.govgoogle.com |
Interactions with M1 and M2 Helices
Conformational Analysis of this compound Binding in Different GIRK Heteromers
Allosteric Modulation of Channel-Phosphatidylinositol 4,5-bisphosphate (PIP2) Interactions
This compound acts as an allosteric modulator of the interactions between GIRK channels and phosphatidylinositol 4,5-bisphosphate (PIP2). iu.edunih.govnih.govpatsnap.commdpi.comprobechem.comgoogle.com PIP2 is an essential lipid cofactor for GIRK channel gating, binding at the interface between the transmembrane domain (TMD) and the cytoplasmic domain (CTD) of the channel. nih.govgoogle.comgoogle.comfrontiersin.orgnih.gov The negatively charged phosphates of PIP2 are coordinated by positively charged residues, such as K64, K194, K199, and K200 in GIRK2. nih.gov
The binding of this compound induces significant conformational changes that influence PIP2 interactions. Specifically, this compound binding shifts the PIP2 binding site and increases the salt-bridge formation between PIP2 and wild-type (non-drug binding) subunits in GIRK2 more effectively than in GIRK4. google.com This suggests a stronger allosteric effect on PIP2 binding in GIRK2-containing channels. Furthermore, this compound binding destabilizes the interaction between Phe-148 and Tyr-102, allowing Tyr-102 to form hydrogen bond interactions with Asp-184, which contributes to channel activation. researchgate.net While this compound induces changes in the M1 helix of the GIRK4FD subunit, these changes are not effectively transduced to the M2 and Slide helices, explaining the reduced activation of GIRK1/4 channels. iu.edu
Molecular Dynamics (MD) Simulations of Ligand-Channel-PIP2 Complexes
Molecular Dynamics (MD) simulations have been extensively utilized to investigate the molecular basis of this compound's action and its differential effects on brain and cardiac GIRK channels iu.edumdpi.comgoogle.comresearchgate.netresearchgate.net. These simulations indicate a PIP2-dependent activation effect by this compound in GIRK heteromers, leading to channel gating google.com. This compound binding induces specific structural changes within the channel. For instance, in the GIRK2/2FD system, this compound shows a contact pattern similar to ML297, primarily interacting with the M1 helix google.com. However, in the GIRK4/4FD system, this compound exhibits a distinct binding pose, often involving a "flipping" orientation, and switches to greater contacts with the M2 helix, with the bromine atom forming hydrogen bonds with Thr-94 of the M1 helix of the wild-type GIRK4 subunit google.com. This re-orientation in GIRK4-containing heteromers is believed to interfere with channel stimulation, contributing to the specificity for brain channels google.com.
Impact of this compound on Salt Bridge Formation and Conformational Dynamics
This compound binding significantly impacts salt bridge formation between the head group of PIP2 and positively charged channel residues iu.edunih.govmdpi.com. Normalized salt-bridge formation calculations from MD simulations reveal that this compound binding increases PIP2 interactions, particularly in GIRK2 subunits, more so than in GIRK4 subunits iu.edunih.gov. Specifically, the binding of this compound in the "FD-containing" subunits (mimicking GIRK1) shifts the neighboring subunit PIP2 binding and increases interactions with the wild-type (WT) GIRK2 subunits iu.edunih.gov. In contrast, this compound binding around the M2 helix of GIRK4/4FD subunits can lead to a loss of hydrogen bond interaction between GIRK4FD(Tyr-71) and PIP2, preventing optimal positioning of the PIP2 head group for interaction nih.gov.
Principal Component Analysis (PCA) has further elucidated the conformational changes induced by this compound. The PCA analysis indicates changes in the Slide (or interfacial) helix interactions with PIP2 upon this compound binding in GIRK2/2FD researchgate.net. However, for GIRK4/4FD, while this compound induced changes in the M1 helix, these changes were not effectively transduced to the M2 and Slide helices, suggesting a mechanism for its differential activity iu.eduresearchgate.net.
Subunit-Specific Activation Mechanisms
This compound demonstrates high specificity for brain GIRK1/2 channels, which is crucial for its potential therapeutic applications iu.edunih.govmdpi.com. This specificity is rooted in distinct molecular interactions and conformational changes induced in different GIRK channel subtypes.
Basis for High Specificity Towards Brain GIRK1/2 Over Cardiac GIRK1/4
This compound exhibits a significantly higher preference for activating brain GIRK1/2 heteromers (approximately 100-fold) compared to cardiac GIRK1/4 channels mdpi.comresearchgate.net. This contrasts with other activators like ML297, which, while biased towards GIRK1/2, still shows significant activation of GIRK1/4 mdpi.com. The basis for this compound's superior selectivity lies in specific residue differences between GIRK2 and GIRK4 subunits and the distinct binding interactions that this compound forms with each iu.edunih.govgoogle.comresearchgate.net.
Mutagenesis Studies to Validate Predicted Binding Determinants
Mutagenesis experiments have been critical in validating the predicted binding determinants for this compound and understanding the molecular basis of its specificity iu.edunih.govnih.gov.
Mutagenesis studies have identified key residues that significantly impact this compound's potency and efficacy.
Table 1: Impact of Single Point Mutations on this compound Efficacy in GIRK1/2 Channels iu.edunih.govgoogle.com
| Channel Type | Mutation | EC50 (µM) | EMAX (% of WT GIRK1/2) |
| GIRK1/2 WT | - | 0.37 ± 0.11 | 100% (2.36 ± 0.23) |
| GIRK1/2(V-T) | GIRK2 Val to Thr | 0.53 ± 0.07 | 65% (1.92 ± 0.03) |
| GIRK1/2(I-V) | GIRK2 Ile to Val | 0.50 ± 0.11 | 42% (1.61 ± 0.03) |
Single mutations in wild-type GIRK2 subunits to corresponding GIRK4 residues significantly reduced the potency and efficacy of this compound-induced currents iu.edunih.govgoogle.com. Conversely, single mutations in wild-type GIRK4 subunits to corresponding GIRK2 residues conferred some stimulation of the heteromeric channel by this compound, although to a lesser extent than wild-type GIRK1/2 iu.edunih.govgoogle.com.
Table 2: Impact of Single Point Mutations on this compound Efficacy in GIRK1/4 Channels iu.edunih.govgoogle.com
| Channel Type | Mutation | EC50 (µM) | EMAX (% of WT GIRK1/2) |
| GIRK1/4 WT | - | No significant activation | - |
| GIRK1/4(T-V) | GIRK4 Thr to Val | 0.50 ± 0.47 | 7% (1.12 ± 0.03) |
| GIRK1/4(V-I) | GIRK4 Val to Ile | 0.53 ± 0.15 | 11% (1.29 ± 0.03) |
Double mutants in GIRK2 wild-type subunits to corresponding GIRK4 residues also showed reduced potency and efficacy for this compound-induced currents (EC50 of 0.94 ± 0.15 µM and EMAX of 1.68 ± 0.04, 72% of control GIRK1/2) iu.edugoogle.comgoogle.com. Double mutants in GIRK4 wild-type subunits to corresponding GIRK2 residues conferred stimulation by this compound (EC50 of 0.55 ± 0.11 µM and EMAX of 1.76 ± 0.03, 75% of control GIRK1/2) iu.edugoogle.comgoogle.com. These findings indicate that these residue differences are partly responsible for this compound's selectivity nih.gov.
Specific residues play a crucial role in this compound's isoform-specific selectivity. A conserved transmembrane 1 (TM1) Tyr residue (Tyr-91 in GIRK1 and Tyr-102 in GIRK2) is critical frontiersin.orgresearchgate.net. Upon this compound binding, this TM1 Tyr residue switches its interaction from a conserved TM2 Phe residue (Phe-137 in GIRK1 and Phe-148 in GIRK2) to engage with a TM2 Asp residue (Asp-173 in GIRK1 and Asp-184 in GIRK2) frontiersin.orgnih.govresearchgate.net. This "toggling" mechanism is central to the allosteric effect of this compound on PIP2 binding and channel opening frontiersin.orgresearchgate.net.
Other residues contributing to selectivity include Val-104 and Val-101 (M1 helix) and Leu-179 (M2 helix) in GIRK2FD, which are predicted to interact hydrophobically with this compound iu.edu. Mutagenesis of corresponding GIRK1 residues (Thr-90, Val-93, and Leu-168) significantly altered this compound-induced currents researchgate.net. For example, changing GIRK1(Val-93), a hydrophobic residue, to a polar serine (V93S) significantly decreased this compound-induced activity researchgate.net.
The specific interaction of this compound with the M2 helix of the GIRK4 FD subunit, enabling interactions with adjacent wild-type GIRK4 M1 subunit residues Val-92 and Thr-94, is also implicated in its selectivity google.com. These interactions, which are absent in GIRK2-containing channels, are thought to interfere with the activation of cardiac channels, largely explaining this compound's specific activation of brain GIRK1/2 google.com.
Table 3: Key Residues and Their Role in this compound Selectivity
| Residue (GIRK1/GIRK2) | Location | Role in this compound Action/Selectivity | References |
| Phe-137 / Phe-148 | TM2 | Interacts with TM1 Tyr-91/102; interaction destabilized by this compound frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| Asp-173 / Asp-184 | TM2 | Forms H-bond with TM1 Tyr-91/102 upon this compound binding frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| Tyr-91 / Tyr-102 | TM1 | Toggles interaction between Phe-137/148 and Asp-173/184 upon this compound binding frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Val-104 (GIRK2FD), Val-101 (GIRK2FD) | M1 helix | Hydrophobic interactions with this compound iu.edu | iu.eduresearchgate.net |
| Leu-179 (GIRK2FD) | M2 helix | Hydrophobic interactions with this compound iu.edu | iu.eduresearchgate.net |
| Thr-90 (GIRK1), Val-93 (GIRK1), Leu-168 (GIRK1) | M1/M2 helices | Mutations affect this compound-induced currents researchgate.net | researchgate.net |
| Val-92 (GIRK4), Thr-94 (GIRK4) | M1 helix | Interact with this compound in GIRK4, contributing to reduced activation google.com | google.com |
Single and Double Point Mutations Affecting this compound Efficacy
Computational Modeling and Structural Insights
Computational approaches have been instrumental in elucidating the molecular basis of this compound's action. Predictive computational models identified a specific binding site for this compound, which was subsequently validated through experimental mutagenesis studies. iu.edunih.govpatsnap.comnih.gov Molecular dynamics (MD) simulations have been employed to gain structural insights into how this compound binding influences channel gate opening and to investigate differences in PIP2-binding areas between brain and cardiac channels. google.comnih.gov The structural optimization of this compound molecules, using methods like Gaussian 03, and the derivation of Restrained Electrostatic Potential (RESP) charges were critical preparatory steps for these docking and MD simulations. iu.edu
Docking studies, primarily utilizing AutoDock 4.2, were performed to predict the binding poses and interactions of GAT compounds with GIRK channels. iu.edugoogle.comnih.gov The docking box for GAT compounds was initially centered around Asp-184 in the GIRK2FD subunit, a modified GIRK2 subunit engineered to mimic GIRK1-like properties. iu.edunih.gov
This compound exhibits distinct interaction patterns with the transmembrane (TM) helices of different GIRK channel subtypes:
GIRK2/2FD System: In the GIRK2/2FD system, this compound predominantly interacts with residues in the M1 helix (approximately 65% of contacts), with fewer contacts observed with the M2 helix (approximately 35%). google.comnih.gov
GIRK4/4FD System: In contrast, this compound undergoes a conformational "flipping" in the GIRK4/4FD system, resulting in predominant interactions with the M2 helix (approximately 65% of contacts) and fewer with the M1 helix (approximately 35%). google.comgoogle.comnih.gov
Detailed analysis of the binding site revealed specific residue interactions:
Site I: This site engages in a π-network involving three phenylalanine residues: Phe-108, Phe-109, and the critical Phe-148 within the GIRK2FD subunit. iu.edunih.gov
Site II: This site is predicted to interact with M1 helix residues Val-104 and Val-101, and M2 helix residue Leu-179 of the GIRK2FD subunit. nih.gov
GIRK4/4FD Specificity: The flipped orientation of this compound in GIRK4/4FD positions its thiophene (B33073) moiety, specifically the bromine atom at position 5', towards the M2 helix of the GIRK4FD subunit. This orientation facilitates a hydrogen-halogen bond with Thr-94 and a hydrophobic interaction with Val-92 in the M1 helix of the wild-type GIRK4 subunit. google.comgoogle.comnih.gov
Mutagenesis experiments provided experimental validation for these computational predictions. Mutations in the corresponding GIRK1 residues, such as Phe-97, Val-93, and Leu-168, significantly altered the this compound-induced currents, confirming their critical role in ligand binding and channel activation. nih.gov
Table 1: this compound Contact Distribution with Transmembrane Helices during MD Simulations google.comnih.gov
| Channel System | M1 Helix Contact (%) | M2 Helix Contact (%) |
| GIRK2/2FD | ~65 | ~35 |
| GIRK4/4FD | ~35 | ~65 |
Table 2: this compound Potency and Efficacy on GIRK Channels google.comgoogle.com
| Channel Type | EC50 (µM) | EMAX (% of control GIRK1/2) |
| GIRK1/2 | 0.37 ± 0.11 | 100 |
| GIRK1/2 (GIRK2 WT to GIRK4 residues) | 0.94 ± 0.15 | 72 |
| GIRK1/4 (GIRK4 WT to GIRK2 residues) | 0.55 ± 0.11 | 75 |
The foundation for structural insights into GIRK channel function and this compound interactions relies heavily on existing high-resolution structures and homology modeling techniques. Homology models of GIRK2/GIRK2FD and GIRK4/GIRK4FD heteromers were constructed using the MODELLER program. iu.edugoogle.comgoogle.comnih.gov These models were based on the crystal structure of the mammalian GIRK2-βγ G-protein complex (PDB code 3SYA), which serves as a crucial template for understanding GIRK channel architecture. iu.edugoogle.commdpi.comgoogle.comnih.govresearchgate.net
GIRK channels are known to be tetrameric proteins, each subunit comprising two integral transmembrane segments (TM1 and TM2) and cytoplasmic N- and C-terminal domains. nih.govresearchgate.net The TM2 helix is particularly significant as it forms the central pore of the ion channel, through which ions permeate. nih.gov
GIRK channels possess two primary operational gates that regulate ion flow:
Helix Bundle Crossing (HBC) Gate: This inner helix gate is formed by four conserved phenylalanine residues (e.g., F192 in GIRK2) located in the inner helices. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netsemanticscholar.orgmdpi.com
G-Loop Gate: This cytosolic gate is formed by hydrophobic residues within the βH-βI loop of the C-terminal domain. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netsemanticscholar.orgmdpi.com
Molecular dynamics simulations were utilized to monitor the conformational changes of these gates by tracking the distances between Cα atoms of opposing subunit residues (e.g., GIRK2–Thr-317/GIRK4–Thr-312 for the G-loop gate and GIRK2–Phe-192/GIRK4–Phe-187 for the HBC gate). google.comgoogle.comnih.govnih.gov
Key findings regarding this compound's impact on these gates include:
In the absence of channel activators, the G-loop gate diameter typically transitions from approximately 15 Å to 10 Å in both GIRK2/2FD and GIRK4/4FD systems. The HBC gate of GIRK2/2FD also showed a decrease in diameter, stabilizing between 10 Å and 12 Å. nih.gov
While a related activator, ML297, induced an increase of at least 2 Å in the opening of both the G-loop and HBC gates in both GIRK2/2FD and GIRK4/4FD systems, this compound exhibited differential effects. nih.gov
this compound was capable of inducing the opening of the G-loop gate in the GIRK2/2FD system. google.comgoogle.com
Crucially, this compound was unable to maintain the open state of the GIRK4/4FD system. In this context, the HBC gate diameter became a limiting factor, decreasing to approximately 12 Å within about 10 nanoseconds. nih.gov
Furthermore, the opening of the GIRK4/4FD G-loop gate was observed only in the presence of ML297, but not this compound. google.comgoogle.com
The differential effect of this compound on GIRK4/4FD is attributed to its binding around the M2 helix, which leads to a loss of the hydrogen-bond interaction between GIRK4FD(Tyr-71) and PIP2. This disruption prevents the optimal positioning of the PIP2 head group, thereby hindering full channel activation. nih.gov
Additionally, this compound binding to the FD-containing subunits resulted in a smaller increase in PIP2 interactions with the adjacent wild-type subunit in GIRK4 compared to GIRK2. nih.gov The interaction between this compound and the FD-mutated subunits also led to a decrease in the channel P-FD interaction in both GIRK2 and GIRK4 heteromeric channels. nih.gov
It is important to note that the pore diameter at the inner helix (F192) and G-loop (M313) gates in closed GIRK2 structures is approximately 6.5 Å and 4 Å, respectively, which is insufficient for the permeation of a hydrated K+ ion (approximately 8 Å). frontiersin.org
Preclinical Pharmacological Characterization of Gat1508
In Vitro Electrophysiological Investigations
In vitro electrophysiological studies are crucial for characterizing the direct effects of pharmacological agents on ion channels in controlled cellular environments. GAT1508 has been extensively investigated using heterologous expression systems and brain-slice preparations to elucidate its mechanism of action and selectivity.
Assessment of Potency and Efficacy in Heterologous Expression Systems (e.g., HEK293 cells, Xenopus oocytes)
Heterologous expression systems, such as HEK293 cells and Xenopus laevis oocytes, provide valuable platforms for dissecting the specific interactions between this compound and defined GIRK channel subtypes. Xenopus oocytes, in particular, are favored for compound screening and the characterization of channel mutants due to the ease of electrophysiological recordings, including diC8-PIP2 dose-response curves .
This compound demonstrated specificity for brain-expressed GIRK1/2 channels over cardiac GIRK1/4 channels in HEK293 cells mims.com. In Xenopus oocytes expressing GIRK1/2, this compound was shown to stimulate heteromeric channel currents mims.comchemicalbook.com.
Detailed concentration-response relationships have been established for this compound's activation of GIRK1/2 channels. In Xenopus oocytes, this compound activated brain (GIRK1/2) heteromeric channel currents with an EC50 of 0.37 ± 0.11 µM and an EMAX of 2.42 ± 0.07, which was considered 100% efficacy chemicalbook.com. Another report stated an EMAX of 2.36 ± 0.23 mims.com.
Mutagenesis experiments provided insights into the molecular basis of this compound's selectivity and efficacy. Single mutations in the GIRK2 wild-type (WT) subunits to corresponding GIRK4 residues, specifically GIRK1/2(V-T) and GIRK1/2(I-V), resulted in a significant reduction in both the potency and efficacy of this compound-induced selective currents mims.com. For instance, GIRK1/2(V-T) showed an EMAX of 1.92 ± 0.03 (65% of control GIRK1/2), and GIRK1/2(I-V) showed an EMAX of 1.61 ± 0.03 (42% of control GIRK1/2) mims.com.
Furthermore, double mutants in the GIRK2 WT subunits, designed to mimic GIRK4 residues, exhibited reduced potency and efficacy for this compound-induced currents, with an EC50 of 0.94 ± 0.15 µM and an EMAX of 1.68 ± 0.04 (72% of control GIRK1/2) chemicalbook.com. Conversely, introducing corresponding GIRK2 residues into GIRK4 WT subunits (double mutants) conferred sensitivity to this compound, resulting in an EC50 of 0.55 ± 0.11 µM and an EMAX of 1.76 ± 0.03 (75% of control GIRK1/2) chemicalbook.com. These findings underscore the critical role of specific residues in determining this compound's selective activation of GIRK1/2 channels.
The following table summarizes key concentration-response data for this compound in Xenopus oocytes:
| Channel Type | EC50 (µM) | EMAX (Relative to GIRK1/2 WT) | Reference |
| GIRK1/2 WT | 0.37 ± 0.11 | 2.42 ± 0.07 (100%) | chemicalbook.com |
| GIRK1/2(V-T) | 0.53 ± 0.07 | 1.92 ± 0.03 (65%) | mims.com |
| GIRK1/2(I-V) | 0.50 ± 0.11 | 1.61 ± 0.03 (42%) | mims.com |
| GIRK1/2 Double Mutant (GIRK2 to GIRK4) | 0.94 ± 0.15 | 1.68 ± 0.04 (72%) | chemicalbook.com |
| GIRK1/4 Double Mutant (GIRK4 to GIRK2) | 0.55 ± 0.11 | 1.76 ± 0.03 (75%) | chemicalbook.com |
This compound's pharmacological profile has been compared with other known GIRK modulators, particularly ML297. ML297, a prototype small molecule GIRK channel activator, is potent and selective for GIRK1-containing channels nih.gov. However, ML297 also exhibits significant activation of cardiac GIRK1/4 channels, which limits its utility for brain-specific targeting . In contrast, this compound achieves a high degree of specificity for brain-expressed GIRK1/2 channels over cardiac GIRK1/4 channels wikipedia.orgmims.comguidetopharmacology.orgnih.gov.
In HEK293 cells, ML297 showed an EC50 of 110 ± 13 nM for GIRK1/2 and an EMAX of 5.1 ± 0.1. For GIRK1/4, ML297's EC50 was 1.2 ± 0.5 µM with an EMAX of 2.3 ± 0.2 . This compound was found to be more potent and efficacious than ML297 in sensitizing GIRK1/2 channels to PIP2 activation in Xenopus oocytes . This enhanced selectivity and efficacy make this compound a promising compound for investigating brain GIRK channel function.
The comparative data for this compound and ML297 are summarized below:
| Compound | Channel Type | EC50 (µM) | EMAX (Relative Efficacy) | Cell System | Reference |
| This compound | GIRK1/2 | 0.37 ± 0.11 | 2.42 ± 0.07 (100%) | Xenopus oocytes | chemicalbook.com |
| ML297 | GIRK1/2 | 0.11 ± 0.013 | 5.1 ± 0.1 (100%) | HEK293 cells | |
| ML297 | GIRK1/4 | 1.2 ± 0.5 | 2.3 ± 0.2 (100%) | HEK293 cells |
This compound is also characterized as an allosteric modulator that specifically increases PIP2 interactions with brain GIRK2 channels but not cardiac GIRK4 channels .
Concentration-Response Relationships for GIRK1/2 Activation
Brain-Slice Electrophysiology in Relevant Neural Circuits
To investigate the physiological relevance of this compound's effects, brain-slice electrophysiology experiments were conducted in relevant neural circuits.
Studies using brain slices demonstrated that subthreshold concentrations of this compound directly stimulate GIRK currents in neurons of the basolateral amygdala (BLA) wikipedia.orgmims.comguidetopharmacology.orgfishersci.caontosight.ai. This direct activation of GIRK currents in the BLA, a brain region critical for emotional processing, highlights this compound's potential to modulate neuronal excitability within this circuit wikipedia.orgmims.comguidetopharmacology.orgfishersci.caontosight.ai. Specifically, this compound perfusion was observed to increase barium-sensitive outward currents in BLA neurons, further supporting its action on GIRK1/2 channels in this native tissue ontosight.ai.
Beyond direct activation, this compound was found to potentiate currents induced by baclofen, a known GABAB receptor agonist wikipedia.orgmims.comguidetopharmacology.orgfishersci.ca. GABAB receptors are G protein-coupled receptors that, upon activation, typically lead to the activation of GIRK channels, thereby inhibiting neuronal excitability fishersci.camdpi.combiorxiv.org. The potentiation of baclofen-induced GIRK currents by this compound suggests a synergistic or enhancing effect on GABAB receptor-mediated inhibitory neurotransmission wikipedia.orgmims.comguidetopharmacology.orgfishersci.ca. While potentiation of GABAB receptor-induced currents was observed, the available research does not indicate direct potentiation of GABAA receptor-induced currents by this compound. GABAA receptors are distinct ligand-gated chloride channels researchgate.net.
Advanced Structure Activity Relationship Sar and Analog Development for Gat1508
Focused Medicinal Chemistry for Improved Potency and Selectivity
GAT1508, a urea-based compound featuring a bromothiophene substitution, emerged from extensive medicinal chemistry optimization of the initial lead compound, ML297. biorbyt.comnih.govnih.gov The urea (B33335) core (referred to as Site 2 in ML297's structural analysis) is recognized as a crucial pharmacophore for this class of GIRK activators. nih.govnih.gov Initial SAR studies on ML297 focused on modifications to "Site I," a difluorinated phenyl ring, leading to the synthesis of 38 new analogs. These modifications employed various SAR strategies, including spacer addition, heteroatom introduction, and bioisosteric replacement. researchgate.netnih.gov
Optimization of the Urea Core and Side Chain Modifications
A pivotal step in the development of this compound involved the bioisosteric replacement of the phenyl ring of ML297's Site I with a thiophene (B33073) ring, which proved to be highly tolerable and conferred enhanced GIRK1/2 channel selectivity. nih.gov Further optimization within the thiophene scaffold identified 5-bromo and 5-methyl substituents as optimal pharmacophores for achieving superior GIRK1/2 selectivity, efficacy, and potency. researchgate.netnih.gov
Comparative studies on different halogen substitutions at the 5' position of the thiophene ring demonstrated the critical role of bromine in this compound's activity. For instance:
Fluorine (GAT1575) : While highly efficacious, it exhibited significantly lower potency and reduced selectivity between GIRK1/2 and GIRK1/4 compared to this compound. researchgate.net
Chlorine (GAT1501) : This smaller halogen retained some selectivity but was less potent for GIRK1/2 activation than this compound. researchgate.net
Iodine (GAT1574) : Being larger than bromine, iodine resulted in a poorer activator for both GIRK1 heteromeric channels. researchgate.net
Methyl group (GAT1521) : This substitution maintained specificity for brain over cardiac currents but showed lower potency for both GIRK1/2 and GIRK1/4 compared to this compound. researchgate.netnih.govpatsnap.com
Substitution of bromine at alternative positions on the thiophene ring, such as the 3' (GAT1570) or 4' (GAT1502) positions, also yielded compounds with diminished activating properties. researchgate.net The thiophene ring without any substituents (GAT1506) lacked selectivity and was less potent than this compound. researchgate.net
The enhanced potency and selectivity of this compound are evident when compared to its parent compound, ML297. This compound demonstrated an EC of 75 ± 10 nM for GIRK1/2 channels, with an E of 8.4 ± 0.2 (165% relative to ML297's E). In contrast, ML297 showed an EC of 110 ± 13 nM and an E of 5.1 ± 0.1 (100%) for GIRK1/2. Crucially, this compound exhibited approximately 100-fold preference for GIRK1/2 over GIRK1/4, a significant improvement over ML297's approximately 10-fold bias. researchgate.netnih.govnih.gov
The molecular basis for this compound's specificity has been elucidated through computational models and mutagenesis experiments. These studies predicted a this compound-binding site that engages distant GIRK1 residues, notably Phe-137 and Asp-173 ("FD" residues), which are essential for channel activation by this class of urea-based compounds. researchgate.netnih.govnih.gov Mutations in GIRK1 residues Thr-90, Val-93, and Leu-168, as well as corresponding GIRK2-FD subunit residues Val-104, Val-101, and Leu-179, significantly altered this compound-induced currents, providing insights into the compound's hydrophobic interactions within the binding site. researchgate.netnih.govnih.gov Furthermore, this compound's binding to the FD-containing subunits results in a smaller increase in the adjacent wild-type subunit in GIRK4 compared to GIRK2, contributing to its selectivity. researchgate.net
Table 1: Comparative Potency and Efficacy of this compound and Analogs on GIRK1/2 and GIRK1/4 Channels researchgate.net
| Compound | GIRK1/2 EC (nM) | GIRK1/2 E (% relative to ML297) | GIRK1/4 EC (µM) | GIRK1/4 E (% relative to ML297) | Selectivity (GIRK1/2 vs GIRK1/4) |
| ML297 | 110 ± 13 | 100 | 1.2 ± 0.5 | 100 | ~10-fold |
| This compound | 75 ± 10 | 165 | >20 (no activation) | Ineffective | ~100-fold |
| GAT1521 | 350 ± 58 | 81 | Specificity retained | Lower potency | Retained brain over cardiac |
Table 2: Impact of Halogen Substitutions at 5' Thiophene Position on GIRK1/2 Activity researchgate.net
| Compound | 5' Substituent | GIRK1/2 Potency vs this compound | GIRK1/2 Efficacy vs this compound | GIRK1/2/4 Selectivity vs this compound |
| This compound | Bromine | Optimal | Optimal | Optimal |
| GAT1575 | Fluorine | Much less potent | Highly efficacious | Less selective |
| GAT1501 | Chlorine | Less potent | Retained some selectivity | Retained some selectivity |
| GAT1574 | Iodine | Poorer activator | Poorer activator | Poorer activator |
Development of Analog Libraries for Lead Optimization
The initial chemical optimization of ML297, which generated 38 new analogs, underscores the systematic approach to developing analog libraries for lead optimization. researchgate.netnih.govpatsnap.com The identification of the bromothiophene substitution as a primary determinant for optimal interactions highlights the success of this library-based SAR exploration. researchgate.net Further studies have revealed that while this compound and ML297 share identical binding sites on GIRK1/2, this compound adopts a flipped conformational pose in the GIRK1/4 binding site, contributing to its superior selectivity. nih.gov This conformational flexibility suggests continued opportunities for designing novel analogs with fine-tuned properties.
Exploration of Novel Scaffolds with Similar GIRK1/2 Selectivity Profile
While this compound represents a highly successful urea-based scaffold, research continues to explore novel chemical scaffolds that can achieve a similar or improved GIRK1/2 selectivity profile. One such effort has led to the discovery of a novel series of 1H-pyrazolo-5-yl-2-phenylacetamides. These compounds are non-urea-containing GIRK1/2 activators and have shown promising pharmacokinetic properties. nih.gov Another notable development is GiGA1, a new GIRK activator identified through computational modeling and virtual high-throughput screening. Unlike previous compounds, GiGA1's mechanism of action does not necessitate the presence of F137 and D173 residues in the GIRK1 subunit, indicating a distinct binding mode and a novel scaffold for GIRK channel modulation. nih.gov These explorations into diverse chemical spaces are crucial for expanding the therapeutic repertoire for GIRK-related disorders.
Insights into Metabolite Identification for Preclinical Candidate Selection
Metabolite identification (Met ID) is a critical component of preclinical drug development, providing essential insights into how a compound is metabolized within biological systems. For a promising preclinical candidate like this compound, understanding its metabolic fate is paramount for several reasons. Met ID studies help in determining the rate and extent of a compound's degradation, which directly influences the duration and intensity of its pharmacological action.
While specific detailed metabolite identification data for this compound were not available in the examined literature, the general principles of Met ID are highly relevant. Early Met ID studies can identify "metabolic soft spots" in a compound's structure, guiding medicinal chemistry efforts to improve pharmacokinetic properties and reduce the risk of forming reactive or toxic metabolites. During lead optimization, Met ID is used to select compounds with low bioactivation potential and reduced risk of drug-drug interactions. Furthermore, understanding the metabolic profile in preclinical species is crucial for selecting appropriate animal models that provide relevant toxicological coverage for human studies. This process helps ensure that any unique or disproportionate human metabolites are identified early, preventing potential delays in later stages of drug development. For this compound, given its potential as a therapeutic agent, comprehensive metabolite identification would be essential to fully characterize its disposition and ensure a favorable safety profile prior to advanced preclinical and clinical development.
Methodological Approaches in Gat1508 Research
High-Throughput Screening (HTS) Techniques for Compound Discovery
The discovery of GAT1508 involved a chemical screen and subsequent optimization efforts aimed at identifying selective modulators of GIRK1/2 channels over GIRK1/4 channels iu.edunih.govnih.govpatsnap.com. High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid, automated testing of large libraries of chemical compounds against specific biological targets bmglabtech.comevotec.comsygnaturediscovery.com. This approach is crucial for identifying "hits" or "leads" that exhibit desired biological activity bmglabtech.com. This compound, along with its analog GAT1521, was identified through this process as a highly selective GIRK1/2 activator, demonstrating superior potency and efficacy compared to the prototype compound ML297 iu.edunih.govgoogle.com.
Two-Electrode Voltage-Clamp (TEVC) and Whole-Cell Patch-Clamp Electrophysiology
Electrophysiological techniques, including Two-Electrode Voltage-Clamp (TEVC) and Whole-Cell Patch-Clamp, have been instrumental in characterizing the functional effects and selectivity of this compound on GIRK channels iu.edunih.govnih.govpatsnap.comgoogle.compnas.orgnih.gov.
TEVC in Xenopus laevis oocytes: This method was employed to assess the current responses of various compounds, including this compound, in oocytes expressing either brain (GIRK1/2) or cardiac (GIRK1/4) heteromeric GIRK channel subunits iu.edugoogle.compnas.org. These studies confirmed this compound's selectivity for GIRK1/2 channels, showing greater current increases in GIRK1/2 compared to GIRK1/4 iu.edunih.gov.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 cells: This technique was used to generate concentration-response curves for this compound in HEK293 cells expressing wild-type GIRK1/2 or GIRK1/4 channels, further validating its selectivity and determining its potency and efficacy iu.edunih.govgoogle.com. This compound stimulated brain GIRK1/2 heteromeric channel currents with an EC50 of 0.37 ± 0.11 µM and an EMAX of 2.42 ± 0.07 google.com. In contrast, ML297 showed an EC50 of 110 ± 13 nM and EMAX of 5.1 ± 0.1 for GIRK1/2, and an EC50 of 1.2 ± 0.5 µM and EMAX of 2.3 ± 0.2 for GIRK1/4, indicating this compound's higher selectivity for brain-expressed subunits iu.edu.
Brain-Slice Electrophysiology: Studies using brain slices demonstrated that subthreshold concentrations of this compound could directly stimulate GIRK currents in the basolateral amygdala (BLA) and potentiate baclofen-induced currents iu.edunih.govnih.govpatsnap.comresearchgate.net.
Phosphatidylinositol 4,5-bisphosphate (PIP2) Interaction Studies: Whole-cell patch-clamp experiments were also crucial in validating computational predictions regarding this compound's allosteric modulation of channel-PIP2 interactions. This compound, similar to ML297, protected GIRK1/2 channel activity from inhibition by a light-activated PIP2-dephosphorylating phosphatase, suggesting a mechanism involving enhanced channel-PIP2 interactions nih.govgoogle.comresearchgate.net. However, unlike ML297, this compound was ineffective in changing the sensitivity of GIRK1/4 heteromers to PIP2 iu.edunih.gov.
Table 1: Electrophysiological Characterization of this compound and ML297 on GIRK Channels
| Compound | Channel Subtype | EC50 (µM) | EMAX (Relative to Basal Current) | Method | Reference |
| This compound | GIRK1/2 | 0.37 ± 0.11 | 2.42 ± 0.07 | Whole-Cell Patch-Clamp (HEK293) | google.com |
| ML297 | GIRK1/2 | 0.110 ± 0.013 | 5.1 ± 0.1 | Whole-Cell Patch-Clamp (HEK293) | iu.edu |
| ML297 | GIRK1/4 | 1.2 ± 0.5 | 2.3 ± 0.2 | Whole-Cell Patch-Clamp (HEK293) | iu.edu |
Molecular Dynamics Simulations and Computational Ligand Docking
Computational methods, including molecular dynamics (MD) simulations and computational ligand docking, have been pivotal in predicting and understanding the this compound-binding site and its allosteric mechanism of action iu.edunih.govnih.govpatsnap.comgoogle.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net. These in silico approaches complement experimental findings by providing atomic-level insights into protein-ligand interactions plos.orgnih.gov.
Binding Site Prediction: Computational models predicted a specific binding site for this compound within the GIRK channel, particularly involving the GIRK2FD and GIRK4FD subunits iu.edunih.govgoogle.com. The docking box for GAT compounds was initially set around Asp-184 in the GIRK2FD subunit nih.gov.
Interaction Analysis: MD simulations revealed distinct interaction patterns for this compound. Site I of this compound was predicted to engage in a π network with Phe-108, Phe-109, and Phe-148 in the M1 helix of the GIRK2FD subunit nih.gov. Site II interactions were predicted with Val-104 and Val-101 (on the M1 helix) and Leu-179 (on the M2 helix) of the GIRK2FD subunit iu.eduresearchgate.net. Site IV of this compound was shown to engage in T-stacking interactions with the M2 residue Phe-186 of the GIRK2FD subunit iu.eduresearchgate.net.
Allosteric Modulation: Computational and experimental evidence supports this compound as an allosteric modulator of channel-phosphatidylinositol 4,5-bisphosphate (PIP2) interactions iu.edunih.govnih.govpatsnap.comgoogle.comresearchgate.netmdpi.comresearchgate.net. MD simulations demonstrated that this compound could induce the opening of the G-loop gate in the GIRK2/2FD system, a key aspect of channel activation google.com.
Site-Directed Mutagenesis and Functional Characterization
Site-directed mutagenesis experiments were performed to experimentally validate the computationally predicted binding sites and crucial residues involved in this compound's activity iu.edunih.govnih.govpatsnap.comgoogle.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net.
Validation of Binding Sites: Mutagenesis of corresponding GIRK1 residues (Thr-90, Val-93, and Leu-168), which align with the predicted GIRK2FD interaction sites (Val-104, Val-101, and Leu-179), yielded significant changes in this compound-induced currents over basal currents iu.eduresearchgate.net. For instance, changing the hydrophobic residue GIRK1(Val-93) to a polar one (V93S) resulted in a significant decrease in this compound-induced activity iu.eduresearchgate.net.
Impact on Potency and Efficacy: Double mutants engineered in GIRK2 wild-type subunits to mimic corresponding GIRK4 residues showed reduced potency and efficacy for this compound-induced currents (EC50 of 0.94 ± 0.15 µM, EMAX of 1.68 ± 0.04, or 72% of control GIRK1/2). Conversely, double mutants in GIRK4 wild-type subunits to corresponding GIRK2 residues conferred stimulation by this compound (EC50 of 0.55 ± 0.11 µM, EMAX of 1.76 ± 0.03, or 75% of control GIRK1/2) nih.govgoogle.com.
Role of Key Residues: Mutations in GIRK1, such as F175I and D173N, were used to probe predicted Site IV interactions, showing significant impacts on this compound-induced currents iu.edunih.govresearchgate.net. These experiments provided crucial insights into how this compound engages distant GIRK1 residues to activate the channel iu.edunih.govnih.govpatsnap.com.
Animal Models for Neurobehavioral Phenotyping
In vivo studies using animal models have been critical for evaluating the neurobehavioral effects of this compound and its potential therapeutic relevance iu.edunih.govnih.govpatsnap.comresearchgate.netresearchgate.net.
Conditioned Fear Extinction: this compound effectively extinguished conditioned fear in rodents, a preclinical model widely utilized for studying post-traumatic stress disorder (PTSD) iu.edunih.govnih.govpatsnap.comresearchgate.netresearchgate.net. This suggests its potential as a pharmacotherapy for such conditions iu.edunih.govnih.govpatsnap.com.
Spectroscopic and Imaging Techniques for Molecular Interaction Analysis
While not extensively detailed in the provided literature snippets for this compound specifically, imaging techniques have been employed in related studies to understand molecular interactions relevant to GIRK channel function. For instance, Total Internal Reflection Fluorescence Microscopy (TIRFM) was used in experiments involving light-activated phosphatases to observe the rapid dimerization and recruitment of components involved in PIP2 dephosphorylation nih.govresearchgate.net. This indirectly supports the understanding of how this compound's allosteric modulation affects channel-PIP2 interactions by influencing the availability of PIP2 at the membrane.
Therapeutic Implications and Future Research Directions in Preclinical Development
Potential Preclinical Applications for Neuropsychiatric Disorders Beyond PTSD (e.g., General Anxiety, Epilepsy, Pain Modulation)
GAT1508 has demonstrated efficacy in preclinical models of post-traumatic stress disorder (PTSD), effectively facilitating conditioned fear extinction in rodents nih.goviu.edugoogle.comnih.gov. This finding underscores its potential as a pharmacotherapy for fear-related neuropsychiatric disorders. Beyond PTSD, the selective activation of brain GIRK1/2 channels by this compound suggests broader applications in other neuropsychiatric conditions where GIRK channel dysfunction is implicated.
In rodent models, this compound showed a trend toward an increase in time spent on the open arm in the elevated plus maze (EPM) test, indicating a potential anxiolytic effect, though further investigation is warranted iu.edu. GIRK channels are known to play a role in general anxiety disorders, epilepsy, and pain perception nih.goviu.edunih.gov. Consequently, this compound is considered a lead candidate for preclinical exploration in these areas, including chronic, neuropathic, and inflammatory pain nih.gov. While direct detailed research findings for this compound in preclinical epilepsy or pain models are not extensively reported beyond its general therapeutic potential, the established role of GIRK channels in these conditions provides a strong rationale for further investigation nih.goviu.edunih.govamericanelements.com.
Advancing Highly Selective GIRK1/2 Activators as Research Probes
This compound stands out as a highly specific, potent, and efficacious activator of brain GIRK1/2 channels, making it an invaluable research probe for dissecting the physiological roles of these specific channel subtypes nih.goviu.eduwikipedia.orggoogle.commpg.de. Its development represents a significant improvement over earlier GIRK activators like ML297, which, despite showing a bias towards GIRK1/2, also exhibited significant activation of cardiac GIRK1/4 channels, limiting its utility for brain-specific targeting nih.goviu.edufishersci.caselleckchem.commims.com.
This compound demonstrates a remarkable 100-fold preference for GIRK1/2 over GIRK1/4, a substantial increase compared to ML297's approximately 10-fold bias fishersci.canih.gov. This enhanced selectivity ensures that studies utilizing this compound can more accurately attribute observed effects to neuronal GIRK1/2 activation without confounding cardiac influences fishersci.ca. Electrophysiological assays have quantified the potency and efficacy of this compound on GIRK1/2 channels.
Table 1: Comparative Electrophysiological Data for this compound and ML297 on GIRK Channels
| Compound | Channel Subtype | EC50 (µM) ± S.E. | Emax (relative to ML297 GIRK1/2 Emax) |
| This compound | GIRK1/2 | 0.37 ± 0.11 nih.goviu.edu | 165% nih.gov |
| GIRK1/4 | Ineffective iu.edu | Little activation mims.com | |
| ML297 | GIRK1/2 | 0.11 ± 0.013 nih.goviu.edu | 100% nih.gov |
| GIRK1/4 | 1.2 ± 0.5 nih.goviu.edu | 100% nih.gov |
This table highlights this compound's superior selectivity and potency for brain-expressed GIRK1/2 channels, underscoring its utility as a precise tool for investigating GIRK1/2 function in neuroscience research nih.goviu.edufishersci.camims.com.
Strategies for Enhancing Pharmacological Properties of this compound Analogs in Preclinical Settings
The discovery of this compound itself is a testament to successful chemical optimization strategies aimed at improving the pharmacological properties of GIRK activators nih.goviu.edu. Derived from the ML297 scaffold, this compound was developed through a rigorous chemical optimization and screening process specifically targeting GIRK1/2 over GIRK1/4 activation nih.goviu.eduselleckchem.commims.com.
Initial efforts in this optimization focused on modifications to Site I (e.g., the R or difluorinated phenyl ring in ML297), leading to the synthesis of 38 new analogs nih.goviu.edu. Structure-activity relationship (SAR) studies employed various strategies, including the addition of spacers and the introduction of heteroatoms, to fine-tune the compound's interaction with the target channels iu.edu. Computational models, validated by experimental mutagenesis, have provided critical insights into the binding site of urea-based compounds like this compound. These models revealed how this compound engages distant GIRK1 residues, such as Phe97 and Phe175, which are crucial for channel activation nih.goviu.eduwikipedia.orgfishersci.ca. Future strategies for enhancing this compound analogs could involve further exploration of these binding site interactions to optimize potency, selectivity, and pharmacokinetic profiles for specific preclinical applications.
Unexplored Modulatory Mechanisms of this compound on GIRK Channel Subtypes
This compound is established as an allosteric modulator of channel-phosphatidylinositol 4,5-bisphosphate (PIP2) interactions nih.goviu.eduwikipedia.orggoogle.commpg.deselleckchem.comnih.gov. It directly or allosterically activates GIRK1/2 channels in the basolateral amygdala (BLA), a brain region critical for fear processing nih.goviu.edugoogle.com. Computational and experimental evidence consistently supports its allosteric influence on channel-PIP2 interactions, suggesting that this compound-induced interactions in GIRK channels allosterically affect PIP2 binding and channel opening nih.goviu.eduwikipedia.orggoogle.comnih.govnih.gov.
While the allosteric mechanism involving PIP2 is well-documented, further unexplored modulatory mechanisms could exist. For instance, the precise dynamic interplay between this compound binding, conformational changes in the channel, and the subsequent modulation of PIP2 affinity could be further elucidated through advanced structural biology techniques and molecular dynamics simulations. Understanding how this compound's binding site, which is partially composed of GIRK1 residues Phe97 and Phe175, precisely translates into the allosteric control of the channel gates and PIP2 interactions, remains an area for deeper investigation fishersci.canih.gov. Exploring potential interactions with other endogenous modulators or regulatory proteins of GIRK channels could also reveal novel modulatory mechanisms.
Synergistic Effects of this compound with Other Neuroactive Compounds in Preclinical Models
A notable synergistic effect of this compound observed in preclinical models is its ability to potentiate baclofen-induced currents in brain-slice electrophysiology, specifically within the basolateral amygdala (BLA) nih.goviu.eduwikipedia.orggoogle.comnih.govnih.gov. Baclofen is a GABAB receptor agonist, and this synergistic interaction suggests that this compound could enhance the therapeutic effects of existing neuroactive compounds that also modulate GIRK channels, potentially allowing for lower doses and reduced side effects of co-administered drugs.
The potentiation of baclofen-induced currents by this compound highlights a promising avenue for combination therapies in neuropsychiatric disorders. Future research could systematically explore synergistic effects of this compound with other classes of neuroactive compounds, such as those targeting other G-protein coupled receptors (GPCRs) known to couple to GIRK channels (e.g., opioid receptors, serotonin (B10506) receptors, adenosine (B11128) receptors) researchgate.netontosight.ai. Investigating such combinations in various preclinical models of anxiety, epilepsy, or pain could uncover novel therapeutic strategies and provide a more comprehensive understanding of this compound's pharmacological profile in complex neurobiological systems.
Q & A
Basic Research Questions
Q. How to formulate a research question for investigating GAT1508's molecular interactions?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use frameworks like SMART (Specific, Measurable, Achievable, Relevant, Time-bound) to align the question with testable hypotheses. For example: "How does this compound modulate [specific receptor/enzyme] activity under varying pH conditions?" Ensure the question addresses a theoretical or methodological gap highlighted in prior studies .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with keywords like "this compound synthesis," "pharmacological activity," and "mechanistic studies." Synthesize findings thematically (e.g., structural analogs, experimental models) and critically evaluate methodologies (e.g., in vitro vs. in vivo approaches). Tools like citation managers (Zotero, EndNote) streamline organization .
Q. Which data collection methods are effective for studying this compound's physicochemical properties?
- Methodological Answer : Combine experimental techniques (e.g., HPLC for purity analysis, spectroscopy for structural validation) with computational tools (molecular docking). For surveys or metadata, use structured instruments like Google Forms to ensure clarity and reduce participant bias. Pre-test surveys with a small cohort to refine question phrasing .
Advanced Research Questions
Q. How to resolve contradictory data in this compound's pharmacological efficacy across studies?
- Methodological Answer : Conduct a comparative analysis of methodologies (e.g., dosage protocols, cell lines, or animal models). Use triangulation by cross-validating results with alternative techniques (e.g., Western blotting alongside ELISA). Statistical tools like meta-analysis can quantify variability and identify confounding factors .
Designing a hypothesis-driven protocol for this compound's synthetic optimization
- Methodological Answer : Base hypotheses on existing mechanistic theories (e.g., "Increasing alkyl chain length enhances this compound's binding affinity"). Define variables (e.g., reaction temperature, catalyst type) and control groups rigorously. Use Design of Experiments (DoE) software to optimize parameters and reduce trial iterations. Document protocols in detail to ensure reproducibility .
Ensuring reproducibility in this compound's in vivo toxicity assessments
- Methodological Answer : Standardize animal models (species, age, genetic background) and environmental conditions (diet, light cycles). Use blinded assessments to minimize observer bias. Share raw data and protocols via repositories like Figshare or Zenodo for peer validation. Incorporate negative controls to isolate compound-specific effects .
Ethical considerations for using proprietary data in this compound research
- Methodological Answer : Adhere to copyright laws and institutional policies when referencing proprietary datasets. Obtain written permissions for reuse and cite sources accurately. For self-collected data, anonymize sensitive information and comply with GDPR or HIPAA guidelines. Transparently disclose funding sources to avoid conflicts of interest .
Methodological Frameworks
- Data Analysis : Use tools like R or Python for statistical modeling (e.g., dose-response curves, ANOVA). For qualitative data (e.g., patient feedback on drug efficacy), apply thematic coding or grounded theory .
- Peer Review : Submit preprints to platforms like bioRxiv for early feedback. Address reviewer critiques systematically, focusing on methodological rigor and data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
